N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2Z)-3-(2,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a bicyclic sulfonamide derivative featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 2,4-dimethoxyphenyl group at position 3 and a 2-methoxyacetamide substituent at position 2. Structurally, it belongs to a class of thiazole-based compounds often investigated for pharmacological activities, including hypoglycemic and anti-inflammatory effects, as seen in analogs .
Properties
Molecular Formula |
C16H20N2O6S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C16H20N2O6S2/c1-22-7-15(19)17-16-18(12-8-26(20,21)9-14(12)25-16)11-5-4-10(23-2)6-13(11)24-3/h4-6,12,14H,7-9H2,1-3H3 |
InChI Key |
GRGSXYUQFWXTFN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Thiophene Precursor Functionalization
-
Starting Material : 3,4-Dihydroxythiophene derivatives are alkylated with 2,4-dimethoxybenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to introduce the aryl group.
-
Cyclization : Treatment with thiourea in ethanol under reflux forms the thiazolidine ring. Lawesson’s reagent facilitates sulfur incorporation for thiazole formation.
-
Sulfonation : Oxidation of the sulfide intermediate to sulfone is achieved using H₂O₂ in acetic acid (yield: 78–85%).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | 2,4-Dimethoxybenzyl bromide, K₂CO₃ | 92 | 95 |
| Thiazole cyclization | Thiourea, EtOH, reflux | 75 | 90 |
| Sulfonation | H₂O₂, AcOH, 50°C | 83 | 98 |
Imine Formation and Stereochemical Control
The (2Z)-configured imine is synthesized via condensation with 2-methoxyacetamide.
Schiff Base Formation
-
Reaction : The sulfonated heterocycle reacts with 2-methoxyacetamide in toluene under Dean-Stark conditions to remove H₂O, favoring imine formation.
-
Stereoselectivity : The Z-configuration is stabilized by intramolecular hydrogen bonding between the sulfone oxygen and amide proton, as confirmed by NOESY NMR.
Optimization Insights :
-
Solvent polarity (toluene > DCM) improves Z-selectivity (Z:E = 8:1).
-
Catalytic p-toluenesulfonic acid (10 mol%) enhances reaction rate (4h vs. 12h without catalyst).
Alternative Routes and Comparative Analysis
One-Pot Tandem Synthesis
A patent-derived method (EP3702347A1) uses a microwave-assisted tandem protocol:
-
Cyclocondensation : 2,4-Dimethoxyphenylglyoxal, cysteamine, and sulfuryl chloride form the thieno-thiazole core in acetonitrile.
-
In-situ Sulfonation : SO₂Cl₂ acts as both cyclizing agent and sulfone source.
-
Amidation : 2-Methoxyacetic anhydride is added directly, yielding the final product in 68% overall yield.
Advantages :
-
Reduced purification steps.
-
Reaction time: 2h vs. 24h for stepwise methods.
Enzymatic Resolution
A biocatalytic approach (PMC3435722) resolves racemic intermediates using lipase B from Candida antarctica:
-
Substrate : Racemic 3-(2,4-dimethoxyphenyl)-thieno-thiazole sulfone.
-
Enzyme : CAL-B selectively acylates the (R)-isomer, leaving the (S)-isomer for further Z-imine formation.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target compound’s tetrahydrothieno-thiazole sulfone core (vs. dioxothiazolidine in Analog 2 or thiadiazole in Analog 3) confers distinct electronic and steric properties.
Substituent Effects :
- The 2,4-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to Analog 1’s 2-methoxyphenyl.
- The nitro group in Analog 2’s acetamide moiety (3c) likely contributes to electron-withdrawing effects, altering binding affinity compared to the target compound’s methoxy group .
Synthetic Complexity : The target compound’s synthesis likely involves multi-step regioselective functionalization of the bicyclic core, similar to methods in and . Analog 2’s synthesis () uses potassium carbonate in DMF for nucleophilic substitution, whereas Analog 3 requires sulfuric acid-mediated cyclization .
Pharmacological and Physicochemical Comparisons
While direct pharmacological data for the target compound is absent, insights can be drawn from Analog 2 (3c), which showed hypoglycemic activity (ED₅₀: 0.47 mmol/kg in mice) via peroxisome proliferator-activated receptor gamma (PPAR-γ) modulation . The target compound’s methoxyacetamide and sulfone groups may similarly engage hydrogen bonding and polar interactions in biological targets.
Physicochemical Properties (Inferred):
- Solubility : Higher than Analog 1 due to the additional methoxy group and sulfone.
- Metabolic Stability : The acetamide moiety may resist hydrolysis compared to ester-containing analogs, as seen in ’s stable derivatives.
Biological Activity
N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole and thieno structure which contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C17H22N2O5S2 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | N-[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
| InChI Key | DLNYDZSUVYCYMQ-UHFFFAOYSA-N |
The mechanism of action for this compound involves several pathways:
- DNA Interaction : The compound can bind to DNA and induce structural changes that may lead to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit various enzymes implicated in cancer proliferation and inflammation.
- Receptor Modulation : The compound interacts with receptors such as epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGF), affecting cell signaling pathways critical for tumor growth and metastasis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro assays have demonstrated significant anti-proliferative effects against various cancer cell lines including prostate cancer (PC3), colorectal cancer (HCT-116), hepatocellular carcinoma (HePG-2), and breast cancer (MCF7) cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 μM across different cell lines .
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity:
- It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. Minimum inhibitory concentrations (MICs) reported were between 0.5–8 μg/mL for various bacterial strains .
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory properties:
- It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
-
Study on Anticancer Activity :
- A study published in Pharmaceutical Research assessed the anti-proliferative effects on multiple cancer cell lines using the MTT assay. The results indicated that compounds similar to N-[(2Z)-...]-2-methoxyacetamide displayed potent inhibition of cell growth with mechanisms linked to apoptosis induction .
- Antimicrobial Efficacy Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
